

Clk1-IN-3 solubility in DMSO and other solvents

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Compound of Interest		
Compound Name:	Clk1-IN-3	
Cat. No.:	B10861354	Get Quote

Application Notes and Protocols for Clk1-IN-3 For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility of **Clk1-IN-3**, a potent and selective inhibitor of Cdc2-like kinase 1 (Clk1), and protocols for its use in research applications.

Introduction

Clk1-IN-3 is a highly selective and potent inhibitor of Clk1, a kinase involved in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[1][2][3][4] [5] It also demonstrates inhibitory activity against Clk2 and Clk4.[1][2] Due to its role in fundamental cellular processes, inhibition of Clk1 by **Clk1-IN-3** has shown potential in various research areas, including oncology and acute liver injury.[1][2] Notably, **Clk1-IN-3** has been observed to induce autophagy in vitro.[1][2]

Physicochemical Properties

Property	- Value	Reference
Molecular Formula	C24H23FN6O	[1]
Molecular Weight	430.48 g/mol	[1]
CAS Number	2922550-28-3	[1]



Solubility Data

The solubility of **Clk1-IN-3** has been determined in Dimethyl Sulfoxide (DMSO). For other solvents, empirical testing is recommended.

Solvent	Concentration	Comments
DMSO	100 mg/mL (232.30 mM)	Requires sonication for complete dissolution. The use of new, anhydrous DMSO is recommended as the compound is hygroscopic and solubility can be significantly impacted by water content.[2]

Application Notes

In Vitro Applications:

- Kinase Assays: **Clk1-IN-3** is a potent inhibitor of Clk1 with an IC₅₀ of 5 nM.[1][2][3] It also inhibits Clk2 (IC₅₀ = 42 nM) and Clk4 (IC₅₀ = 108 nM) and exhibits over 300-fold selectivity against Dyrk1A.[1][2][3]
- Autophagy Induction: Clk1-IN-3 has been shown to potently induce autophagy in various cell lines, including HeLa, BNLCL.2, and HCT 116, at concentrations ranging from 0-10 μM over 24 hours.[2] A key marker of this process, the degradation of SQSTM1/p62, is stimulated by Clk1-IN-3.[2]
- Anti-Tumor Studies: The dual inhibition of Clk1 and Clk2 suggests potential applications in cancer research.[2] Clk1-IN-3 can bind to and inhibit the degradation of the Clk1 protein in a dose-dependent manner (10 μM - 1000 μM).[2]

In Vivo Applications:

Pharmacokinetics: In male Balb/C mice, a 10 mg/kg dose administered intravenously, orally, or intraperitoneally demonstrated an acceptable pharmacokinetic profile, with a half-life (T₁/₂) of 5.29 hours and an oral bioavailability of 19.5%.[2]



Acute Liver Injury Models: Clk1-IN-3 has been suggested for research in acute liver injury.[1]
 [2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

- Materials:
 - Clk1-IN-3 powder
 - Anhydrous, newly opened Dimethyl Sulfoxide (DMSO)
 - Sterile microcentrifuge tubes
 - Vortexer
 - Ultrasonic bath
- Procedure:
 - 1. Equilibrate the **Clk1-IN-3** vial to room temperature before opening.
 - 2. Weigh the desired amount of **Clk1-IN-3** powder. For 1 mg of **Clk1-IN-3** (MW: 430.48 g/mol), the required volume of DMSO for a 10 mM stock is calculated as follows: Volume (L) = (Mass (g) / Molecular Weight (g/mol)) / Concentration (mol/L) Volume (μ L) = (0.001 g / 430.48 g/mol) / 0.01 mol/L * 1,000,000 μ L/L ≈ 232.3 μ L
 - 3. Add the calculated volume of anhydrous DMSO to the vial containing Clk1-IN-3.
 - 4. Vortex the solution thoroughly for 1-2 minutes.
 - 5. Place the vial in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.[2] Visually inspect the solution to confirm there are no undissolved particles.
 - Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.



Protocol 2: In Vitro Cell-Based Assays

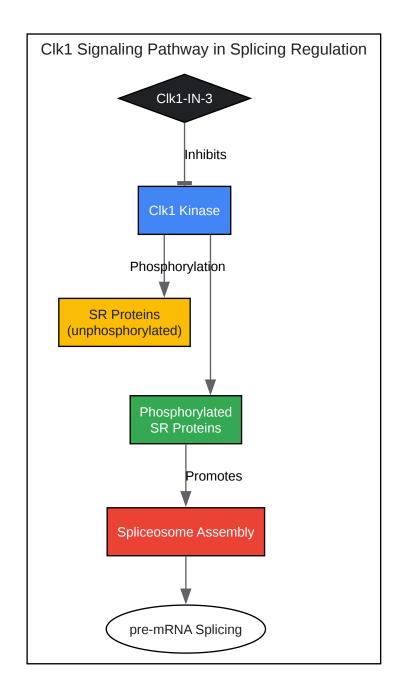
- Materials:
 - 10 mM Clk1-IN-3 stock solution in DMSO
 - Appropriate cell culture medium
 - Cell line of interest
- Procedure:
 - 1. Thaw the 10 mM **Clk1-IN-3** stock solution at room temperature.
 - 2. Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment (e.g., for autophagy studies, a range of 0-10 μM is suggested).[2]
 - 3. Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability (typically \leq 0.5%). Prepare a vehicle control with the same final concentration of DMSO.
 - 4. Add the diluted **Clk1-IN-3** or vehicle control to your cell cultures and incubate for the desired time period (e.g., 24 hours for autophagy induction).[2]
 - 5. Proceed with downstream analysis (e.g., Western blotting for SQSTM1/p62, immunofluorescence, etc.).

Storage and Stability:

- Powder: Store at -20°C for up to 2 years.[1]
- DMSO Stock Solution: Store at -80°C for up to 6 months or at 4°C for up to 2 weeks.[1] It is highly recommended to aliquot the stock solution to minimize freeze-thaw cycles.

Visualizations

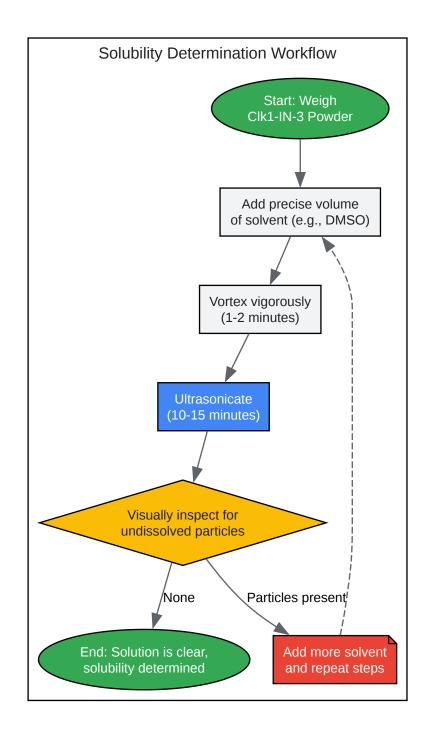




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Caption: Role of Clk1 in pre-mRNA Splicing and its Inhibition by Clk1-IN-3.





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Caption: Experimental Workflow for Determining the Solubility of Clk1-IN-3.

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